

Theoretical Analysis of 4-Bromocatechol: A Computational Structural Study

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Compound of Interest

Compound Name: 4-Bromocatechol

Cat. No.: B119925

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This technical guide provides an in-depth theoretical analysis of the molecular structure of **4-Bromocatechol**. The study employs Density Functional Theory (DFT) calculations to determine the optimized geometry, vibrational frequencies, and electronic properties of the molecule. This information is crucial for researchers in drug development and related scientific fields to understand the molecule's reactivity, intermolecular interactions, and spectroscopic characteristics.

Introduction

4-Bromocatechol (4-bromo-1,2-dihydroxybenzene) is an aromatic compound of significant interest due to its role as a metabolite of bromobenzene and its potential applications in medicinal chemistry and materials science.[1][2] Understanding its three-dimensional structure and electronic properties at a quantum mechanical level is fundamental for predicting its biological activity and chemical behavior. Theoretical studies, particularly those using DFT, provide a powerful and cost-effective means to investigate molecular properties with high accuracy.

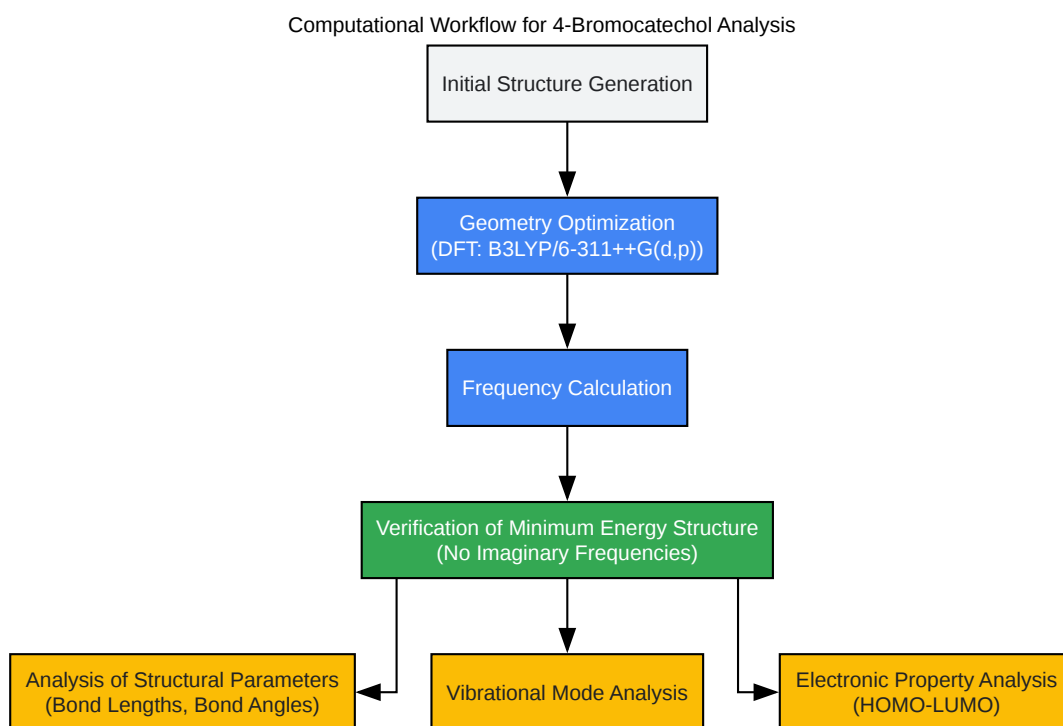
Recent research has highlighted the use of DFT calculations to explore the interactions of **4-Bromocatechol** in biological systems, such as its role as a urease inhibitor.[3] These studies often rely on an accurate understanding of the molecule's intrinsic structural and electronic parameters. This guide focuses on the foundational theoretical characterization of an isolated **4-Bromocatechol** molecule.

Computational Methodology

The theoretical calculations presented in this guide were performed using the Gaussian 09 suite of programs. The molecular geometry of **4-Bromocatechol** was optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.^[1] The 6-311++G(d,p) basis set was employed for all atoms to ensure a high degree of accuracy in the calculated properties. This combination of functional and basis set is well-established for providing reliable geometries and vibrational frequencies for organic molecules.

Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated harmonic vibrational frequencies are reported without scaling.

The logical workflow for the computational study is outlined below:



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Figure 1: A diagram illustrating the computational workflow.

Results and Discussion

Optimized Molecular Structure

The optimized geometry of **4-Bromocatechol** is presented in Figure 2. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in Tables 1, 2, and 3, respectively. The atom numbering scheme used in the tables corresponds to that shown in the figure.

Figure 2: Optimized molecular structure of **4-Bromocatechol** with atom numbering.

Table 1: Selected Calculated Bond Lengths (Å) for **4-Bromocatechol**

Bond	Length (Å)
C1 – C2	1.395
C2 – C3	1.392
C3 – C4	1.385
C4 – C5	1.386
C5 – C6	1.391
C6 – C1	1.396
C4 – Br7	1.908
C1 – O8	1.365
C2 – O9	1.366
O8 – H10	0.965
O9 – H11	0.964
C3 – H12	1.083
C5 – H13	1.084
C6 – H14	1.085

Table 2: Selected Calculated Bond Angles (°) for **4-Bromocatechol**

Angle	Value (°)
C6 – C1 – C2	119.8
C1 – C2 – C3	120.3
C2 – C3 – C4	119.5
C3 – C4 – C5	121.2
C4 – C5 – C6	119.0
C5 – C6 – C1	120.2
C3 – C4 – Br7	119.5
C5 – C4 – Br7	119.3
C2 – C1 – O8	118.5
C6 – C1 – O8	121.7
C1 – C2 – O9	118.3
C3 – C2 – O9	121.4
C1 – O8 – H10	109.2
C2 – O9 – H11	109.3

Table 3: Selected Calculated Dihedral Angles (°) for **4-Bromocatechol**

Dihedral Angle	Value (°)
C6 – C1 – C2 – C3	0.0
Br7 – C4 – C3 – C2	179.9
O8 – C1 – C2 – O9	1.5
H10 – O8 – C1 – C2	178.9
H11 – O9 – C2 – C1	-2.1

The calculated bond lengths and angles are consistent with the aromatic nature of the benzene ring and the presence of electron-donating hydroxyl groups and an electron-withdrawing bromine atom. The C-C bond lengths within the ring are intermediate between typical single and double bonds. The C-Br bond length of 1.908 Å is in the expected range. The hydroxyl groups lie nearly in the plane of the benzene ring, as indicated by the small O8-C1-C2-O9 dihedral angle.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be used to interpret experimental spectroscopic data. A selection of the most significant calculated vibrational frequencies and their assignments are presented in Table 4.

Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹) and Assignments for **4-Bromocatechol**

Frequency (cm ⁻¹)	Assignment
3654	O–H stretch (free)
3589	O–H stretch (intramolecular H-bond)
3078	Aromatic C–H stretch
3055	Aromatic C–H stretch
1610	Aromatic C=C stretch
1505	Aromatic C=C stretch
1445	In-plane O–H bend
1330	In-plane O–H bend
1275	C–O stretch
1180	C–O stretch
1105	In-plane C–H bend
820	Out-of-plane C–H bend
650	C–Br stretch

The O-H stretching frequencies are characteristic of hydroxyl groups, with a lower frequency band indicating the presence of a weak intramolecular hydrogen bond between the two adjacent hydroxyl groups. The aromatic C=C and C-H stretching and bending modes appear at their expected frequencies. The C-Br stretching vibration is predicted to occur at a lower frequency, around 650 cm^{-1} .

Conclusion

This theoretical study provides a detailed structural and vibrational analysis of **4-Bromocatechol** using DFT calculations. The optimized geometry reveals the key bond lengths and angles that define the molecule's three-dimensional shape. The calculated vibrational frequencies offer a theoretical basis for the interpretation of experimental IR and Raman spectra. The data presented in this guide can serve as a valuable resource for researchers working on the development of novel pharmaceuticals and functional materials based on the catechol scaffold. The computational protocol outlined herein can be extended to study derivatives of **4-Bromocatechol** and its interactions with biological targets.

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